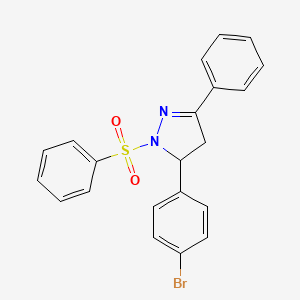
5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Fluorescence Properties
5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline has been studied for its fluorescence properties. In one study, a derivative of this compound exhibited fluorescence emission in the blue region of the visible spectrum. The effect of different solvents on its fluorescence was also investigated, providing insights into its potential applications in fluorescence-based techniques (Ibrahim, Al‐Refai, Ayub, & Ali, 2016).
Antimicrobial Applications
Another study investigated derivatives of this compound for antimicrobial activity. These compounds were physically incorporated into polyurethane varnish and printing ink paste, showing good antimicrobial effects. This suggests potential applications in surface coatings and inks with antimicrobial properties (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Synthesis of Heterocyclic Compounds
The compound's derivatives have been used in the synthesis of various heterocyclic compounds. For instance, vinyl phenyl sulfone and other related compounds were reacted with diphenyldiazomethane to form various pyrazoline derivatives, highlighting the compound's role in synthesizing diverse chemical structures (Vasin et al., 2015).
Crystal and Molecular Structure Studies
There are also studies focusing on the crystal and molecular structure of related pyrazoline derivatives. Such studies help in understanding the physical and chemical properties of these compounds, which can be crucial for developing materials with specific properties (Naveen et al., 2018).
Antiproliferative Agents in Cancer Research
Derivatives of this compound have been synthesized and tested as potential antiproliferative agents in cancer research. For example, one study found that a specific pyrazoline derivative showed significant cytotoxic effects against breast cancer and leukemic cells, indicating its potential in cancer therapy (Ananda et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(benzenesulfonyl)-3-(4-bromophenyl)-5-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2S/c22-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)23-24(21)27(25,26)19-9-5-2-6-10-19/h1-14,21H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTSILBBTXZVOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

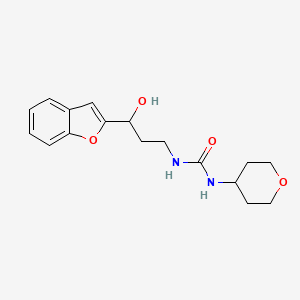
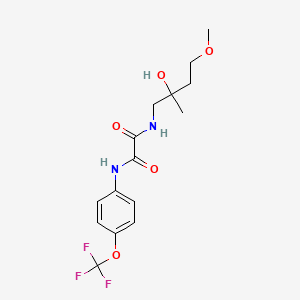
![3,4,5-triethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2409074.png)
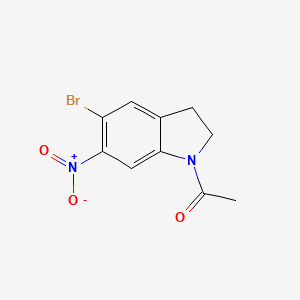
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2409077.png)
![Carbamic acid, N-[(1R)-2-(4-bromophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2409078.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2409081.png)
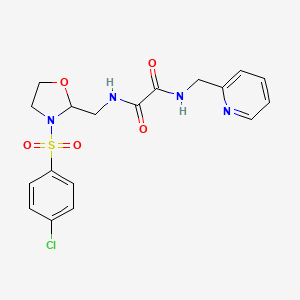

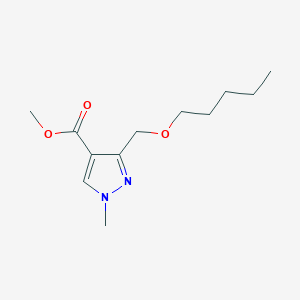

![N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2409090.png)

![2-amino-6-(3-(diethylamino)propyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2409094.png)